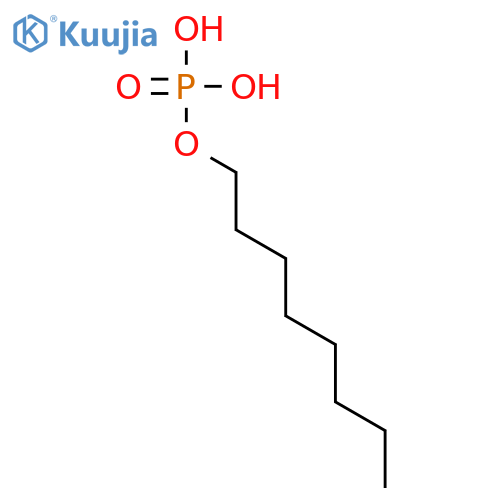Cas no 3991-73-9 (Phosphoric acid,monooctyl ester)

3991-73-9 structure
商品名:Phosphoric acid,monooctyl ester
Phosphoric acid,monooctyl ester 化学的及び物理的性質
名前と識別子
-
- Phosphoric acid,monooctyl ester
- octyl dihydrogen phosphate
- monooctyl phosphate
- octylphosphate
- 39407-03-9
- UNII-D076LJ1H9L
- Mono-octyl phosphate
- D076LJ1H9L
- AI3-15053
- NS00089358
- AKOS005145522
- OCTYL PHOSPHATE ((C8H17O)(HO)2PO)
- EINECS 223-638-3
- Octyldihydrogenphosphate
- SCHEMBL118839
- DTXSID4058605
- MFCD00235968
- 3991-73-9
- Q27275932
- JAMP 8
- BRN 1707496
- Phosphoric acid, monooctyl ester
- NS00083328
- octanol-phosphate
- SY244774
- (octyloxy)phosphonic acid
- MONOOCTYL PHOSPHATE [HSDB]
- N11880
- HSDB 2610
- WRKCIHRWQZQBOL-UHFFFAOYSA-N
- Monooctylphosphoric acid
- DTXCID4032291
- Phosphoric acid, octyl ester
- 4-01-00-01762 (Beilstein Handbook Reference)
- DB-231592
-
- インチ: InChI=1S/C8H19O4P/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H2,9,10,11)
- InChIKey: WRKCIHRWQZQBOL-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCOP(=O)(O)O
計算された属性
- せいみつぶんしりょう: 210.10217
- どういたいしつりょう: 210.102096
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 8
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 66.8
じっけんとくせい
- 密度みつど: 1.129
- ふってん: 328.4°Cat760mmHg
- フラッシュポイント: 152.4°C
- PSA: 66.76
- LogP: 2.45620
Phosphoric acid,monooctyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575480-1g |
Octyl dihydrogen phosphate |
3991-73-9 | 98% | 1g |
¥7299.00 | 2024-05-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY244774-1g |
Octyl Dihydrogen Phosphate |
3991-73-9 | 97% | 1g |
¥7360.00 | 2024-07-09 | |
| eNovation Chemicals LLC | D778894-0.25g |
Octyl Dihydrogen Phosphate |
3991-73-9 | 97% | 0.25g |
$615 | 2024-07-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY244774-5g |
Octyl Dihydrogen Phosphate |
3991-73-9 | 97% | 5g |
¥12000.00 | 2024-07-09 | |
| A2B Chem LLC | AF89627-100mg |
octyl dihydrogen phosphate |
3991-73-9 | 95% | 100mg |
$454.00 | 2023-12-30 | |
| 1PlusChem | 1P00CNKR-100mg |
octyl dihydrogen phosphate |
3991-73-9 | 95% | 100mg |
$528.00 | 2023-12-17 | |
| A2B Chem LLC | AF89627-250mg |
octyl dihydrogen phosphate |
3991-73-9 | 97% | 250mg |
$985.00 | 2024-04-20 | |
| A2B Chem LLC | AF89627-1g |
octyl dihydrogen phosphate |
3991-73-9 | 97% | 1g |
$1585.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D778894-0.1g |
Octyl Dihydrogen Phosphate |
3991-73-9 | 97% | 0.1g |
$470 | 2024-07-20 | |
| eNovation Chemicals LLC | D778894-0.1g |
Octyl Dihydrogen Phosphate |
3991-73-9 | 97% | 0.1g |
$470 | 2025-02-26 |
Phosphoric acid,monooctyl ester 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
3991-73-9 (Phosphoric acid,monooctyl ester) 関連製品
- 19035-79-1(Potassium Hexadecyl Hydrogenphosphate (~90%))
- 107-66-4(Dibutyl phosphate)
- 1806-54-8(Phosphoric acid,trioctyl ester)
- 12789-46-7(Pentyl dihydrogen phosphate)
- 126-73-8(Tributyl phosphate)
- 2528-39-4(Trihexyl Phosphate (>90%))
- 2627-35-2(dodecyl dihydrogen phosphate)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3991-73-9)Phosphoric acid,monooctyl ester

清らかである:99%
はかる:1g
価格 ($):756.0